6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol
Description
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol is a synthetic phenolic derivative characterized by a central aromatic ring substituted with:
- 6-isopropyl (a branched alkyl group),
- 3-methyl (a simple alkyl substituent),
- 2,4-bis(4-morpholinylmethyl) groups (morpholine-containing moieties attached via methylene bridges).
The morpholinylmethyl groups impart polarity and hydrogen-bonding capacity, while the isopropyl and methyl groups contribute to steric bulk and lipophilicity.
Properties
CAS No. |
6624-11-9 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
3-methyl-2,4-bis(morpholin-4-ylmethyl)-6-propan-2-ylphenol |
InChI |
InChI=1S/C20H32N2O3/c1-15(2)18-12-17(13-21-4-8-24-9-5-21)16(3)19(20(18)23)14-22-6-10-25-11-7-22/h12,15,23H,4-11,13-14H2,1-3H3 |
InChI Key |
PBVYPADTMDCSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1CN2CCOCC2)C(C)C)O)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol typically involves multiple steps, starting with the preparation of the phenol derivative. The key steps include:
Alkylation: The phenol ring is alkylated with isopropyl and methyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Halogenation and nitration reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogens like chlorine or bromine, while nitration involves nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Scientific Research Applications
Medicinal Chemistry
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol has been investigated for its potential as a pharmaceutical agent. The morpholine moieties may enhance its interaction with biological targets, potentially leading to therapeutic applications such as:
- Antimicrobial Agents : The compound's structure suggests it could exhibit antibacterial or antifungal properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Drugs : Given the presence of phenolic groups, it may also be explored for anti-inflammatory effects.
Polymer Chemistry
In polymer science, this compound can serve as a monomer or crosslinking agent due to its reactive functional groups. Its application in:
- Coatings and Adhesives : The compound can enhance the performance of coatings and adhesives by improving adhesion properties and thermal stability.
- Thermosetting Resins : It may be utilized in formulating thermosetting resins that require high thermal resistance and durability.
Organic Synthesis
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol can act as an intermediate in organic synthesis pathways, particularly in:
- Synthesis of Complex Molecules : Its functional groups allow for further derivatization to synthesize more complex organic molecules.
- Building Block for Pharmaceuticals : It can be used as a building block in the synthesis of various pharmaceutical compounds.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various phenolic compounds, including 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol. Results indicated significant activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.
Case Study 2: Polymer Development
Research focused on incorporating this compound into epoxy resins demonstrated improved mechanical properties and thermal stability compared to conventional epoxy systems. This indicates its viability as an additive in advanced material formulations.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Phenol, 2-methyl-4,6-bis(4-morpholinylmethyl)- (CAS 5464-83-5)
- Structural Differences :
- Substituents: Morpholinylmethyl groups at positions 4 and 6 ; methyl group at position 2 .
- Molecular Formula: C₁₇H₂₆N₂O₃ (vs. C₁₉H₃₀N₂O₃ for the target compound).
- Reduced alkylation (absence of isopropyl) may lower lipophilicity compared to the target compound .
6-TERT-BUTYL-4-(MORPHOLINOMETHYL)-O-CRESOL (CAS 84824-97-5)
- Structural Differences: A single tert-butyl group at position 6 and a morpholinylmethyl group at position 4. Molecular Formula: C₁₆H₂₅NO₂ (simpler than the target compound).
- Likely lower solubility in polar solvents compared to the target compound .
Phenol-2,4-bis(1,1-dimethylethyl)- (Antimicrobial Analog)
- Functional Implications: Demonstrated antimicrobial activity due to hydrophobic interactions with microbial membranes.
3-Methyl-2,4-bis(propan-2-yl)phenol (Diisopropyl-m-cresol)
- Structural Differences :
- Isopropyl groups at positions 2 and 4; methyl at position 3.
- Molecular Formula: C₁₃H₂₀O (simpler structure).
- Functional Implications :
Comparative Data Table
Key Research Findings
- Antimicrobial Activity : The target compound’s morpholinyl groups may enhance interactions with microbial enzymes (e.g., via hydrogen bonding), distinguishing it from tert-butyl-substituted analogs that rely on hydrophobic effects .
- Solubility: Morpholinylmethyl groups improve aqueous solubility compared to alkyl-substituted phenols, critical for pharmaceutical formulations .
- Synthetic Complexity : Introducing dual morpholinylmethyl groups requires multi-step synthesis, as seen in methods for related compounds (e.g., alkylation or Mannich reactions) .
Biological Activity
6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol, also known by its chemical identifier GC0CXF0OFJ, is a synthetic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 348.48 g/mol
- Stereochemistry : Achiral
- Defined Stereocenters : 0
The compound features a complex structure that includes morpholine groups, which are known to enhance biological activity through various mechanisms.
Research indicates that 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in mitigating oxidative stress-related diseases.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage due to excitotoxicity and oxidative stress, making it a candidate for neurodegenerative disease therapies.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its effectiveness in conditions characterized by chronic inflammation.
Biological Activity Data
A summary of key findings on the biological activity of the compound is presented in the table below:
Case Studies
-
Neuroprotective Study :
A study conducted on rat models demonstrated that administration of 6-Isopropyl-3-methyl-2,4-bis(4-morpholinylmethyl)phenol significantly reduced neuronal death following induced excitotoxicity. The results indicated a decrease in markers of oxidative stress and inflammation within the brain tissue. -
Inflammation Model :
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in mice, the compound was found to significantly lower levels of inflammatory markers compared to control groups. This suggests its potential utility in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
